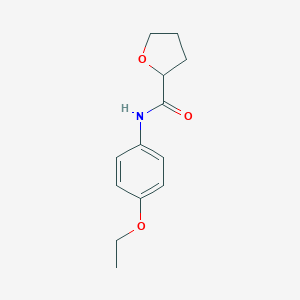

N-(4-ethoxyphenyl)oxolane-2-carboxamide

Description

N-(4-ethoxyphenyl)oxolane-2-carboxamide is a synthetic organic compound characterized by an oxolane (tetrahydrofuran) ring substituted with a carboxamide group at the 2-position, which is further linked to a 4-ethoxyphenyl moiety. The ethoxyphenyl group consists of a phenyl ring with an ethoxy (-OCH₂CH₃) substituent at the para position. This structural combination confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which may influence its pharmacological behavior.

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)oxolane-2-carboxamide |

InChI |

InChI=1S/C13H17NO3/c1-2-16-11-7-5-10(6-8-11)14-13(15)12-4-3-9-17-12/h5-8,12H,2-4,9H2,1H3,(H,14,15) |

InChI Key |

KXMJDJCQVDISGH-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2CCCO2 |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2CCCO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide

- Key Structural Differences : Incorporates a piperidine ring and a phenylethyl substituent instead of the ethoxyphenyl group.

- The piperidine moiety may confer basicity, affecting solubility and receptor interactions.

Acetamide, N-(4-ethoxyphenyl)- (CAS 85-01-8)

- Key Structural Differences : Replaces the oxolane-carboxamide with a simpler acetamide group.

- Impact on Properties :

- Reduced molecular weight and rigidity, likely increasing aqueous solubility.

- The absence of the oxolane ring may diminish conformational stability and binding specificity.

- Environmental monitoring data (STORET codes) indicate its presence in ecological samples, hinting at environmental persistence .

N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]oxolane-2-carboxamide

- Key Structural Differences: Features a thiophene ring substituted with cyano (-CN) and methyl groups.

- Impact on Properties: The electron-withdrawing cyano group may enhance metabolic stability and acidity. Thiophene’s aromaticity differs from benzene, altering electronic distribution and reactivity. Potential applications in agrochemicals or materials science due to heterocyclic versatility .

SL-77.499 (Quinazolinyl Derivative)

- Key Structural Differences: Contains a 4-amino-6,7-dimethoxyquinazolinyl group linked via a propyl chain.

- Impact on Properties :

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Ethoxyphenyl vs. Thiophene : The ethoxyphenyl group in the target compound likely provides a balance of lipophilicity and polarity, whereas thiophene-based analogs (e.g., ) exhibit enhanced electron-richness, influencing reactivity and binding to sulfur-containing enzymes .

- Oxolane Ring Effects : The oxolane ring’s conformational rigidity may improve metabolic stability compared to flexible chains in acetamide derivatives () .

- Regulatory Considerations : Piperidine-containing analogs () are subject to international drug regulations, underscoring the importance of substituent choice in legal status .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.